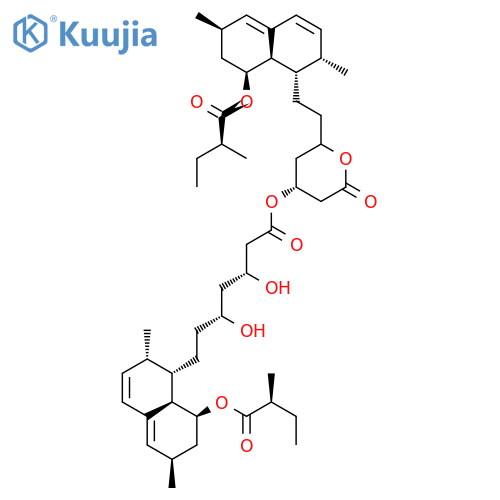

Cas no 149756-62-7 (Lovastatin Dimer)

Lovastatin Dimer 化学的及び物理的性質

名前と識別子

-

- Lovastatin Dimer

- Lovastatin EP IMpurity D

- [1S-[1α[2S*,4S*[βS*,δS*[1R*,2R*,6S*,8R*(R*)]]],2α,6β,8δ(R*)]]-1,2,6,7,8,8a-Hexahydro-.beta.,.delta.-dihydroxy-2,6-diMethyl-8-(2-Methyl-1-oxobutoxy)-

- (2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-2,6-Dimethyl-8-[[(2S)-2-methylbutanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxotetrahydro-2H-pyran-4-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[[(2S

-

計算された属性

- せいみつぶんしりょう: 808.51300

じっけんとくせい

- PSA: 145.66000

- LogP: 8.39100

Lovastatin Dimer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L472245-0.5mg |

Lovastatin Dimer |

149756-62-7 | 0.5mg |

$ 275.00 | 2022-06-04 | ||

| TRC | L472245-2.5mg |

Lovastatin Dimer |

149756-62-7 | 2.5mg |

$1447.00 | 2023-05-18 | ||

| TRC | L472245-10mg |

Lovastatin Dimer |

149756-62-7 | 10mg |

$ 4394.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2279-20MG |

Lovastatin Impurity D |

149756-62-7 | 20mg |

¥10537.04 | 2025-01-16 | ||

| TRC | L472245-.5mg |

Lovastatin Dimer |

149756-62-7 | 5mg |

$339.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-489305-10mg |

Lovastatin Dimer, |

149756-62-7 | 10mg |

¥21059.00 | 2023-09-05 | ||

| TRC | L472245-5mg |

Lovastatin Dimer |

149756-62-7 | 5mg |

$ 2302.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2279-20MG |

149756-62-7 | 20MG |

¥12443.04 | 2023-01-14 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-489305-10 mg |

Lovastatin Dimer, |

149756-62-7 | 10mg |

¥21,059.00 | 2023-07-11 |

Lovastatin Dimer 関連文献

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

8. Book reviews

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

Lovastatin Dimerに関する追加情報

Comprehensive Analysis of Lovastatin Dimer (CAS No. 149756-62-7): Structure, Applications, and Research Insights

The Lovastatin Dimer (CAS No. 149756-62-7) is a chemically modified derivative of lovastatin, a well-known statin widely used for cholesterol management. This dimeric form has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. Researchers are particularly interested in its enhanced bioavailability and dual-action mechanisms, which could address limitations observed with monomeric statins. The compound's molecular weight, solubility profile, and stability under physiological conditions make it a promising candidate for advanced drug formulations.

In recent years, the scientific community has focused on optimizing Lovastatin Dimer synthesis to improve yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize this compound. These methods ensure accurate identification and quality control, which are critical for preclinical studies. The growing demand for cholesterol-lowering agents with fewer side effects has driven innovation in statin derivatives, positioning 149756-62-7 as a compound of interest in cardiovascular research.

One of the most searched questions regarding Lovastatin Dimer is its mechanism of action compared to lovastatin. Studies suggest that the dimeric structure may exhibit improved HMG-CoA reductase inhibition, the key enzyme in cholesterol biosynthesis. Additionally, its potential anti-inflammatory effects and endothelial function improvement are under investigation, aligning with current trends in personalized medicine and multi-target therapeutics. These properties could make it valuable for patients with metabolic syndrome or those requiring combination therapies.

The pharmacokinetics of CAS No. 149756-62-7 is another hot topic, particularly its absorption and metabolic pathways. Unlike traditional statins, which often require cytochrome P450 metabolism, the dimer may utilize alternative pathways, reducing the risk of drug-drug interactions. This feature is especially relevant given the increasing use of polypharmacy in aging populations. Furthermore, its potential hepatoselectivity could minimize muscle-related adverse effects, a common concern with statin therapy.

From a formulation perspective, Lovastatin Dimer has been explored in nanoparticle delivery systems and controlled-release tablets, addressing challenges like poor water solubility. Such innovations align with the pharmaceutical industry's shift toward patient-centric drug design. Environmental considerations also play a role; researchers are investigating green chemistry approaches for its synthesis to reduce waste and energy consumption.

In conclusion, Lovastatin Dimer (CAS No. 149756-62-7) represents a compelling area of research at the intersection of medicinal chemistry and cardiovascular therapeutics. Its development reflects broader trends in drug optimization and precision medicine, offering potential solutions to unmet clinical needs. As studies progress, this compound may redefine standards in lipid-lowering therapy and preventive cardiology.

149756-62-7 (Lovastatin Dimer) 関連製品

- 145576-25-6(4'-Acetyl Simvastatin)

- 134523-09-4(Butanoic acid,2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-hydroxy-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester)

- 121624-18-8(6’-Exomethylene Simvastatin)

- 75330-75-5(Lovastatin)

- 79902-63-9(Simvastatin)

- 73573-88-3(Mevastatin)

- 81093-37-0(Pravastatin)

- 121009-77-6(1-Naphthaleneheptanoicacid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-, (bR,dR,1S,2S,6R,8S,8aR)-)

- 2513289-74-0(BSJ-04-122)

- 1805011-17-9(5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine)